N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound features a pyrazolo[4,3-c]pyridine core substituted with a 4-chlorophenylmethyl group at the N-position, a 4-fluorophenylmethyl group at the 5-position, a phenyl group at the 2-position, and a 3-oxo group. Pyrazolo[4,3-c]pyridines are recognized for their bioactivity, including anticancer, anti-inflammatory, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClFN4O2/c28-20-10-6-18(7-11-20)14-30-26(34)23-16-32(15-19-8-12-21(29)13-9-19)17-24-25(23)31-33(27(24)35)22-4-2-1-3-5-22/h1-13,16-17H,14-15H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUGKALZCZABKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NCC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, pyrazoles, and pyridines. The key steps in the synthesis may include:
Condensation Reactions: Formation of the pyrazolo[4,3-c]pyridine core through condensation reactions between pyrazole and pyridine derivatives.
Substitution Reactions: Introduction of chlorophenyl and fluorophenyl groups via nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with key analogs:
Key Observations
Core Structure Impact :
- Pyrazolo[4,3-c]pyridine derivatives (e.g., target compound, WO2013/017479 A1) are frequently associated with kinase inhibition (JAK, Kit) . In contrast, pyrazolo[1,5-a]pyrimidines (CAS 310451-48-0) lack direct activity data but share carboxamide pharmacophores .
- Pyrazolo[3,4-b]pyridines (e.g., APcK110) demonstrate substituent-dependent activity; the 3,5-dimethoxy and 4-fluorophenyl groups in APcK110 enhance Kit kinase inhibition .
Substituent Influence: Halogenated Aryl Groups: The target compound’s 4-chlorophenylmethyl and 4-fluorophenylmethyl groups may improve lipophilicity and target binding compared to non-halogenated analogs. Similar 4-fluorophenyl substitutions in APcK110 and WO2013/017479 A1 correlate with kinase inhibition . Carboxamide Moieties: The 7-carboxamide in the target compound is a critical pharmacophore, mirroring kinase inhibitors like those targeting RSK2 (e.g., 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol) .
Biological Activity :
- Pyrazolo[4,3-c]pyridines from exhibited weak anticancer and antimicrobial activity, suggesting that substitutions (e.g., halogenated benzyl groups in the target compound) may enhance potency .
- The JAK inhibitor patent (WO2013/017479 A1) highlights the importance of trifluoromethyl and aryl groups, which the target compound partially mirrors with its 4-fluorophenylmethyl group .
Biological Activity
N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities.
Chemical Structure
The compound features a complex structure characterized by a pyrazolo[4,3-c]pyridine core with substituents that include chlorophenyl and fluorophenyl groups. The molecular formula is , indicating the presence of various functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A review of the literature indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Novel pyrazole derivatives | A375 | 4.2 |
These findings suggest that compounds with structural similarities to this compound may also exhibit potent anticancer properties .
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. For instance, compounds similar to this compound have shown promising results in reducing inflammation in preclinical models .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably:
These enzyme inhibitory activities are crucial for developing therapeutic agents targeting neurodegenerative diseases and other conditions.
Case Studies
- Anticancer Efficacy : A study evaluated the compound's efficacy against multiple cancer cell lines using MTT assays. The results demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
- Inflammation Model : In a murine model of inflammation, the compound was administered to assess its effect on paw edema induced by carrageenan. Results indicated a substantial reduction in edema compared to control groups.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this pyrazolo[4,3-c]pyridine derivative?
Methodological Answer:
- Stepwise Functionalization : Begin with the pyrazolo[4,3-c]pyridine core and sequentially introduce substituents (e.g., 4-chlorophenylmethyl and 4-fluorophenylmethyl groups) via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Flow Chemistry : Utilize continuous-flow reactors to enhance reaction control, particularly for oxidation steps (e.g., converting intermediates to ketones or carboxamides) .
- Purification : Employ column chromatography followed by recrystallization (using ethyl acetate/hexane mixtures) to isolate the compound with >95% purity .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR : Use H and C NMR to verify substituent positions, especially distinguishing between 4-chlorophenyl and 4-fluorophenyl methyl groups (δ 4.5–5.5 ppm for benzylic protons) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX-2018 for refinement . For example, demonstrates how similar thiazolo-pyrimidine derivatives were confirmed via single-crystal studies (R factor < 0.06) .
- Mass Spectrometry : Confirm molecular weight (expected [M+H] ~520–530 Da) using high-resolution ESI-MS .
Advanced: How can computational modeling resolve contradictions in receptor-binding data for this compound?
Methodological Answer:
- Docking Protocols : Use DockBench to validate docking poses against targets like kinases or GPCRs. Compare results from AutoDock Vina and Glide to identify consensus binding modes .
- MD Simulations : Run 100 ns molecular dynamics (GROMACS/AMBER) to assess stability of ligand-target complexes. Analyze RMSD plots to distinguish artifacts from genuine interactions .
- Free Energy Calculations : Apply MM/GBSA to quantify binding affinities and reconcile discrepancies between in vitro and in silico data .
Advanced: What experimental design principles apply to studying the impact of halogen substituents (Cl/F) on bioactivity?
Methodological Answer:
- Isosteric Replacement : Synthesize analogs with Br, I, or CF groups at the 4-chlorophenyl/4-fluorophenyl positions. Compare IC values in enzyme inhibition assays .
- SAR Analysis : Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic contributions of halogens to activity .
- Crystallographic Comparison : Resolve structures of analogs (e.g., replacing Cl with F) to correlate halogen bonding with target engagement (e.g., SHELXL refinement ).
Advanced: How to address conflicting solubility/stability data in physiological buffers?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–9 buffers (37°C, 24 hr) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes. Use dynamic light scattering (DLS) to assess aggregation .
- Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS quantification to identify labile sites (e.g., amide hydrolysis) .
Advanced: What strategies resolve crystallographic disorder in the pyrazolo[4,3-c]pyridine core?
Methodological Answer:
- Multi-Refinement : Apply SHELXL's PART instruction to model disorder, assigning occupancy ratios (e.g., 70:30) to overlapping atoms .
- Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts (e.g., achieved R = 0.054 at 298 K; lower temps may improve resolution) .
- Twinned Refinement : Use TWINABS for datasets with pseudo-merohedral twinning (common in triclinic crystals of similar derivatives) .
Advanced: How to design a robust SAR study for agrochemical applications?
Methodological Answer:
- Field-Relevant Assays : Test herbicidal activity on model plants (e.g., Arabidopsis) under varying pH/temperature conditions. Use LC-MS to quantify uptake .
- Metabolite Profiling : Identify degradation products in soil (via UPLC-QTOF) to assess environmental persistence .
- Crystal Engineering : Modify the carboxamide group to enhance soil adhesion (e.g., replace with sulfonamide) and compare bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
